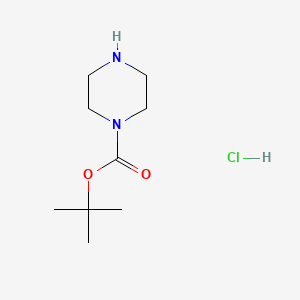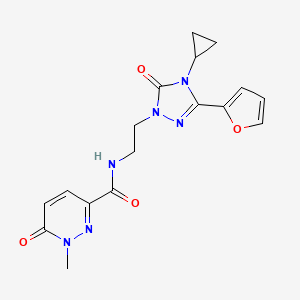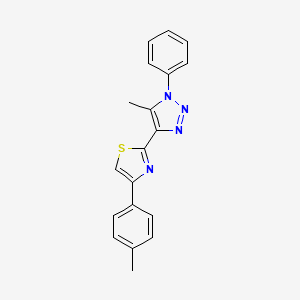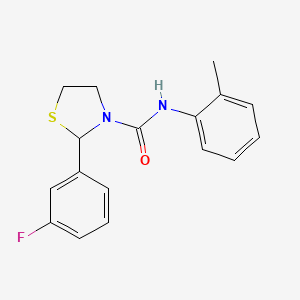
2-(3-fluorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-fluorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide is a useful research compound. Its molecular formula is C17H17FN2OS and its molecular weight is 316.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis : Research has explored the synthesis of various heterocyclic compounds using thiophene-2-carboxamide derivatives, including 2-(3-fluorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide. These compounds are investigated for their potential as antibiotics and antibacterials (Ahmed, 2007).
Antimicrobial Study : Studies on fluoroquinolone-based 4-thiazolidinones have been conducted to evaluate their antimicrobial properties. This research contributes to understanding the broader applications of thiazolidinone derivatives in combating bacterial and fungal infections (Patel & Patel, 2010).
Cardiotonic Agents : Research into the modification of the thiazolidine moiety of certain compounds has been conducted, with a focus on their potential use as cardiotonic agents. This research is significant in exploring new therapeutic options for cardiac conditions (Nate et al., 1987).
Antihistamine and Anti-Inflammatory Properties : Studies on the pharmacological properties of thiazolidine derivatives, including their anti-histamine and anti-inflammatory effects, contribute to the understanding of their potential therapeutic applications (Vigorita et al., 1988).
Cytotoxic Activity : Research on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, related to the thiazolidine class, has revealed significant cytotoxic activity against certain cancer cell lines, indicating potential applications in cancer therapy (Deady et al., 2005).
Antimicrobial Agents : A variety of N-substituted thiazolidinones have been synthesized and evaluated for their antimicrobial properties. This research is vital for developing new antimicrobial agents (Incerti et al., 2017).
Antitubercular Activity : Studies have focused on the synthesis of thiazolidine derivatives for their potential antitubercular activity, contributing to the search for new treatments for tuberculosis (Samadhiya et al., 2013).
Properties
IUPAC Name |
2-(3-fluorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2OS/c1-12-5-2-3-8-15(12)19-17(21)20-9-10-22-16(20)13-6-4-7-14(18)11-13/h2-8,11,16H,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXARWYHVYYGAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCSC2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
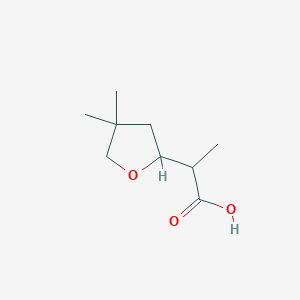
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506888.png)
![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2506889.png)
![2-[(4-Methylphenyl)methyl-prop-2-ynylamino]-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B2506890.png)
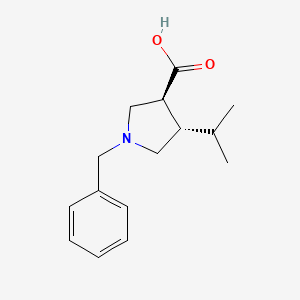
![[4-[(3-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2506894.png)
![N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2506895.png)
![2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2506896.png)
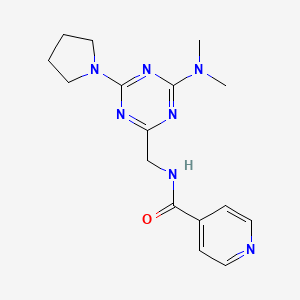
![4-[6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2506899.png)
